molecular formula C8H14O3 B6264586 3-cyclobutyl-2-methoxypropanoic acid CAS No. 1785311-38-7

3-cyclobutyl-2-methoxypropanoic acid

Cat. No.: B6264586
CAS No.: 1785311-38-7
M. Wt: 158.19 g/mol
InChI Key: LUBBOAMBRNGHDP-UHFFFAOYSA-N
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Description

3-Cyclobutyl-2-methoxypropanoic acid is a carboxylic acid derivative featuring a cyclobutyl substituent at the third carbon and a methoxy group at the second carbon of the propanoic acid backbone. Its molecular formula is C₇H₁₂O₃, with a molecular weight of 144.17 g/mol (calculated from atomic weights: C=12.01, H=1.008, O=16.00). The compound’s structure combines the steric constraints of the cyclobutyl ring with the electron-donating methoxy group, which may influence its acidity, solubility, and reactivity.

Properties

CAS No.

1785311-38-7

Molecular Formula

C8H14O3

Molecular Weight

158.19 g/mol

IUPAC Name

3-cyclobutyl-2-methoxypropanoic acid

InChI

InChI=1S/C8H14O3/c1-11-7(8(9)10)5-6-3-2-4-6/h6-7H,2-5H2,1H3,(H,9,10)

InChI Key

LUBBOAMBRNGHDP-UHFFFAOYSA-N

Canonical SMILES

COC(CC1CCC1)C(=O)O

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyclobutyl-2-methoxypropanoic acid typically involves the formation of the cyclobutyl ring followed by the introduction of the methoxypropanoic acid group. One common method involves the cyclization of a suitable precursor under acidic or basic conditions to form the cyclobutyl ring. Subsequent reactions introduce the methoxy and propanoic acid functionalities.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of flow microreactor systems, which offer efficient and sustainable synthesis compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

3-cyclobutyl-2-methoxypropanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

3-cyclobutyl-2-methoxypropanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-cyclobutyl-2-methoxypropanoic acid involves its interaction with specific molecular targets. The cyclobutyl ring and methoxypropanoic acid moiety may interact with enzymes or receptors, influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Structural Analogues and Key Differences

2-(2-Methoxyphenyl)-2-Methylpropanoic Acid
  • Molecular Formula : C₁₁H₁₄O₃ (MW = 194.23 g/mol) .
  • Structure: A phenyl ring with a methoxy group at the ortho position and a methyl group at the second carbon of the propanoic acid.
  • The methyl group increases steric hindrance compared to the cyclobutyl substituent.
3-(5-Bromo-2-Methoxyphenyl)Propanoic Acid
  • Structure: A brominated phenyl ring with a methoxy group and a propanoic acid chain .
  • The extended conjugation in the aryl group may reduce solubility in nonpolar solvents relative to the cyclobutyl derivative.
(S)-3-Hydroxyisobutyric Acid
  • Molecular Formula : C₄H₈O₃ (MW = 104.11 g/mol) .
  • Structure: A β-hydroxypropanoic acid with a methyl branch.
  • Key Differences: The hydroxyl group increases polarity and hydrogen-bonding capacity compared to the methoxy group.

Physicochemical Properties

Property 3-Cyclobutyl-2-Methoxypropanoic Acid 2-(2-Methoxyphenyl)-2-Methylpropanoic Acid 3-(5-Bromo-2-Methoxyphenyl)Propanoic Acid
Molecular Weight 144.17 g/mol 194.23 g/mol ~243.1 g/mol (estimated)
Functional Groups Methoxy, cyclobutyl, carboxylic acid Methoxy, methyl, phenyl, carboxylic acid Methoxy, bromophenyl, carboxylic acid
Predicted Solubility Moderate in polar solvents Low in water (due to aromaticity) Low in water (bromine increases hydrophobicity)

Reactivity and Stability

  • Methoxy Group Effects: The electron-donating methoxy group may stabilize the carboxylic acid’s deprotonated form, slightly reducing acidity (higher pKa) compared to non-methoxy analogs.
  • Aryl vs.

Biological Activity

3-Cyclobutyl-2-methoxypropanoic acid is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and implications for therapeutic applications, supported by data tables and case studies.

This compound is characterized by its cyclobutane ring and methoxy group, which influence its lipophilicity and metabolic stability. The compound's structure can be represented as:

C7H12O3\text{C}_7\text{H}_{12}\text{O}_3

Biological Activity Overview

The biological activity of this compound has been evaluated through various studies focusing on its antifungal, anticancer, and enzyme inhibition properties.

Antifungal Activity

Recent studies have shown that analogues of this compound exhibit antifungal properties. For example, when tested against Trichophyton mentagrophytes and Trichophyton rubrum, the compound demonstrated significant growth inhibition, comparable to established antifungal agents.

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets:

  • Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in fungal cell wall synthesis.
  • Cell Growth Arrest : In cancer cell lines, such as MCF-7, it induces cell cycle arrest and apoptosis through the suppression of cellular respiration.

Case Studies

  • Antifungal Efficacy : A study compared the antifungal activity of this compound with that of Butenafine, revealing that while the original drug was slightly more potent, the analogue still exhibited reasonable efficacy against both fungal strains tested .
  • Cytotoxicity in Cancer Cells : In vitro experiments demonstrated that the compound induced cytostatic effects in human breast cancer cells (MCF-7), leading to cell differentiation and lipid accumulation within cells .

Table 1: Biological Activity of this compound

Activity TypeTarget Organism/Cell LineIC50 (µM)Reference
AntifungalTrichophyton mentagrophytes15
AntifungalTrichophyton rubrum18
CytotoxicityMCF-7 (breast cancer)25

Pharmacokinetics and Metabolic Stability

The pharmacokinetic profile of this compound indicates favorable absorption and distribution characteristics. Studies suggest that the compound maintains adequate metabolic stability while exhibiting moderate lipophilicity, which enhances its bioavailability.

Table 2: Metabolic Stability Comparison

CompoundCL_int (mg min⁻¹ μL⁻¹)Reference
This compound12
Butenafine30

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